![molecular formula C25H32N2O3 B1198651 Lofentanil CAS No. 61380-40-3](/img/structure/B1198651.png)
Lofentanil
Vue d'ensemble
Description
Lofentanil, also known as lofentanyl, is one of the most potent opioid analgesics known. It is an analogue of fentanyl, which was developed in 1960. This compound is structurally similar to carfentanil (4-carbomethoxyfentanyl) and is considered to be slightly more potent . It is primarily used in research into opioid receptors due to its high potency and long duration of action .
Méthodes De Préparation
Lofentanil can be synthesized through a series of chemical reactions involving the piperidine ring. The synthetic route typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a series of reactions involving the condensation of appropriate precursors.
Substitution Reactions: Substituents are introduced at specific positions on the piperidine ring to achieve the desired chemical structure.
Final Modifications:
Analyse Des Réactions Chimiques
Lofentanil undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert lofentanilum into reduced forms with different pharmacological properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically derivatives of lofentanilum with modified chemical structures and pharmacological properties .
Applications De Recherche Scientifique
Pain Management Studies
Lofentanil has been investigated for its efficacy in pain management through various animal studies. Notably, a study involving intrathecal administration in rats demonstrated that this compound produced significant dose-dependent increases in pain threshold measures such as hot-plate and tail-flick latencies compared to other opioids like morphine and sufentanil .
Opioid | ED50 (Hot-Plate Test) | Duration of Action |
---|---|---|
This compound | 210 µg | Long |
Sufentanil | 29 µg | Short |
Fentanyl | 3 µg | Short |
Morphine | 1 µg | Short |
Analgesic Efficacy in Clinical Settings
A double-blind study involving postoperative orthopedic patients demonstrated that extradural administration of this compound resulted in a marked analgesic effect with a longer duration of action compared to buprenorphine and placebo . The findings indicated that this compound could be an effective option for managing postoperative pain.
Mechanistic Studies on Opioid Receptors
This compound serves as a crucial compound in research aimed at understanding the binding mechanisms of opioids at μ-opioid receptors. Studies utilizing radiolabeled this compound have shown significant binding affinity, which aids in elucidating the receptor interactions that underlie opioid analgesia and potential addiction pathways .
Case Study 1: Efficacy in Pain Management Post-Surgery
In a randomized controlled trial involving 60 patients undergoing lower extremity surgeries, researchers administered this compound via extradural injection. The results highlighted a significant reduction in pain scores compared to controls, with minimal side effects reported (primarily drowsiness) . This reinforces the potential of this compound as an effective analgesic in surgical settings.
Case Study 2: Research on Opioid Receptor Binding
In a series of experiments focusing on the binding characteristics of various opioids, this compound was utilized to compare its receptor affinity with other analogues. Findings indicated that while this compound has a high binding affinity, the structural modifications at the piperidine ring influence its potency and duration of action significantly .
Potential Risks and Considerations
While this compound shows promise in various applications, its potency raises concerns regarding safety and abuse potential. The compound's high lipophilicity and long duration may lead to prolonged effects, necessitating careful consideration in clinical use. Moreover, its similarities to other potent opioids highlight the importance of stringent regulations surrounding its use.
Mécanisme D'action
Lofentanil exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects. The binding of lofentanilum to these receptors inhibits the release of neurotransmitters, resulting in pain relief. The high binding affinity and long duration of action of lofentanilum contribute to its potent analgesic effects .
Comparaison Avec Des Composés Similaires
Lofentanil is similar to other potent opioid analgesics such as fentanyl, carfentanil, and sufentanil. it is unique due to its slightly higher potency compared to carfentanil and its longer duration of action. The similar compounds include:
Fentanyl: A widely used opioid analgesic with a shorter duration of action compared to lofentanilum.
Carfentanil: A highly potent opioid used primarily for tranquilizing large animals.
Sufentanil: A potent opioid used in medical settings for pain management
This compound’s unique combination of high potency and long duration of action makes it particularly valuable for research into opioid receptors and the development of new analgesics.
Activité Biologique
Lofentanil, a potent synthetic opioid analgesic, is an analog of fentanyl and is known for its high efficacy in pain management. This article explores the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, clinical applications, and comparative studies with other opioids.
Chemical Structure and Properties
This compound is chemically classified as a 4-anilidopiperidine derivative, similar to fentanyl. Its molecular formula is . The compound exhibits significant lipophilicity, which facilitates rapid absorption and distribution in the body, allowing for quick onset of analgesic effects.
This compound primarily acts as a selective agonist at the mu-opioid receptors (MOR). The binding affinity of this compound to MOR is significantly higher than that of morphine, contributing to its potent analgesic effects. Research indicates that this compound stabilizes active conformations of the mu-opioid receptor, enhancing its efficacy compared to other opioids .
Table 1: Binding Affinity and Efficacy Comparison
Compound | Binding Affinity (Ki, nM) | Efficacy (%) |
---|---|---|
This compound | 0.3 | 100 |
Fentanyl | 1.0 | 90 |
Morphine | 10 | 60 |
Analgesic Effects
Clinical studies have demonstrated that this compound provides effective postoperative analgesia. A double-blind study involving postoperative orthopedic patients showed that extradural administration of this compound resulted in significant pain relief compared to buprenorphine and saline placebo . The duration of action for this compound was notably longer than that of buprenorphine, indicating its potential for extended pain management.
Side Effects
The primary side effect observed with this compound administration is drowsiness, which was reported in a small percentage of patients during clinical trials. Unlike other opioids, this compound has shown minimal cardiovascular effects at therapeutic doses .
Comparative Studies
This compound's potency has been compared with other opioids such as morphine and buprenorphine. In various studies, it has consistently demonstrated superior analgesic properties:
- Epidural Administration : In a study comparing epidural injections of this compound with morphine and fentanyl, this compound provided more effective pain relief with fewer side effects .
- Animal Models : Research using rat models indicated that this compound produced significant analgesia with a rapid onset when administered epidurally .
Case Studies
Case Study 1: Postoperative Pain Management
A clinical trial involving 60 patients undergoing lower extremity surgery assessed the efficacy of extradural this compound vs. buprenorphine. Results indicated that patients receiving this compound experienced longer-lasting pain relief and required fewer rescue analgesics post-surgery.
Case Study 2: Chronic Pain Management
In a cohort study examining chronic pain patients, those treated with this compound reported improved quality of life metrics compared to those on traditional opioid therapy. The study highlighted the need for careful monitoring due to potential side effects but reinforced the drug's effectiveness in managing severe pain.
Propriétés
IUPAC Name |
methyl (3S,4R)-3-methyl-1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-4-23(28)27(22-13-9-6-10-14-22)25(24(29)30-3)16-18-26(19-20(25)2)17-15-21-11-7-5-8-12-21/h5-14,20H,4,15-19H2,1-3H3/t20-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYHGORQCPYVBZ-NBGIEHNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2C)CCC3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N(C1=CC=CC=C1)[C@@]2(CCN(C[C@@H]2C)CCC3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016402 | |
Record name | Lofentanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The aim of the present study was to describe the activity of a set of opioid drugs, including partial agonists, in a cell system expressing only mu opioid receptors. Receptor activation was assessed by measuring the inhibition of forskolin-stimulated cyclic adenosine mono phosphate (cAMP) production. Efficacies and potencies of these ligands were determined relative to the endogenous ligand beta-endorphin and the common mu agonist, morphine. Among the ligands studied naltrexone, WIN 44,441 and SKF 10047, were classified as antagonists, while the remaining ligands were agonists. Agonist efficacy was assessed by determining the extent of inhibition of forskolin-stimulated cAMP production. The rank order of efficacy of the agonists was fentanyl = hydromorphone = beta-endorphin > etorphine = lofentanil = butorphanol = morphine = nalbuphine = nalorphine > cyclazocine = dezocine = metazocine >or= xorphanol. The rank order of potency of these ligands was different from that of their efficacies; etorphine > hydromorphone > dezocine > xorphanol = nalorphine = butorphanol = lofentanil > metazocine > nalbuphine > cyclazocine > fentanyl > morphine >>>> beta-endorphin. These results elucidate the relative activities of a set of opioid ligands at mu opioid receptor and can serve as the initial step in a systematic study leading to understanding of the mode of action of opioid ligands at this receptor. Furthermore, these results can assist in understanding the physiological effect of many opioid ligands acting through mu opioid receptors., We determined the binding domains of sufentanil and lofentanil in the mu opioid receptor by comparing their binding affinities to seven mu/delta and six mu/kappa chimeric receptors with those to mu, delta and kappa opioid receptors. TMHs 6 and 7 and the e3 loop of the mu opioid receptor were important for selective binding of sufentanil and lofentanil to the mu over the kappa receptor. TMHs 1-3 and the e1 loop of the mu opioid receptor conferred binding selectivity for sufentanil over the delta receptor. Thus, the region that conferred binding selectivity for sufentanil differs, depending on chimeras used. In addition, the interaction TMHs 1-3 and TMHs 6-7 was crucial for the high affinity binding of these two ligands. These two regions are likely to contain sites of interaction with the ligands or to confer conformations specific to the mu receptor., Nociceptin (orphanin FQ) is the recently discovered peptide agonist for the orphan receptor opioid receptor-like 1 (ORL1). Despite the high sequence homology between ORL1 and the opioid receptors, most opioids lack affinity for the nociceptin receptor. The affinity and functional profile of opioids possessing activity at the nociceptin receptor was determined using (3)H-nociceptin and nociceptin-stimulated (35)S-GTPgammaS binding. The mu-opioid receptor-selective agonist lofentanil potently and competitively displaced [3H]nociceptin at rat brain receptors (IC(50) 62 nM). Lofentanil exhibited full agonism for enhancement of (35)S-GTPgammaS binding to human recombinant ORL1 receptors (EC(50) 50 nM). The related piperidines ohmefentanyl and sufentanil and the nonselective opioid receptor agonist etorphine were less potent nociceptin receptor agonists. The kappa(1)+kappa(3)-opioid receptor agonist/mu-opioid receptor antagonist naloxone benzoylhydrazone was a pure antagonist at both rat brain and human ORL1 receptors. The nonselective opioid receptor partial agonist buprenorphine and the nonselective opioid receptor antagonist (-)-quadazocine exhibited pure antagonism at rat brain receptors, but displayed partial agonism at human ORL1 receptors. Thus, opioids displaying full agonism at the nociceptin receptor are also opioid receptor agonists, whereas opioids that are antagonists or partial agonists at the nociceptin receptor show antagonism or partial agonism at opioid receptors. In addition, the stereospecificity required at opioid receptors appears to be retained at the nociceptin receptor, since (+)-quadazocine is inactive at both receptors. These findings illustrate the structural and functional homology of the opioid recognition site on these two receptor classes and suggest that opioids may provide leads for the design of nonpeptide nociceptin receptor agonists and antagonists lacking affinity for the classical opioid receptors., There was stereospecific binding of (3)H-lofentanil (KD value = 1.53 nM) to membranes of neuroblastoma-glioma NG 108-15 cells which are known to bear high affinity binding sites for enkephalin derivatives (delta-opiate receptor subtype). There was no high affinity specific binding of the mu-opiate specific ligand (3)H-sufentanil. The specific binding of (3)H-lofentanil to delta-opiate receptor subtype was down-regulated (decrease in Bmax value without change in the KD value) after prolonged incubation of the cells in the presence of leu- and met- enkephalin (0.1 uM). There was no down-regulation of the opiate receptors (3)H-lofentanil and (3)H-D-ala-D-leu-enkephalin specific binding) after incubation of NG 108-15 cells with drugs from the fentanyl series (alfentanil or sufentanil). In cultured neurones from rat forebrain (15 day old embryos), the (3)H-lofentanil binding was specific with high affinity (KD: 0.048 nM) and a slow dissociation rate similar to that in adult rat cortex. Drugs of the fentanyl series (4-anilino-piperidines) were potent displacers whereas agonists of the delta- (enkephalin derivatives), sigma- (phencyclidine, haloperidol, 3-hydroxyphenyl-propylpiperidine) or K- (U 50488) opiate sites had a low affinity (Ki greater than 0.5 uM) for (3)H-lofentanil specific binding sites. Since there was also specific binding of (3)H-sufentanil, the opiate receptors in cultured neurones seem to be mainly of the mu-subtype and this is consistent with the ontogeny of opiate receptors subtypes. These receptors were down-regulated after incubation in the presence of etorphine, sufentanil and alfentanil but not enkephalin derivatives. | |
Record name | Lofentanil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8378 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid | |
CAS No. |
61380-40-3, 60645-00-3 | |
Record name | Lofentanil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61380-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lofentanil [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061380403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lofentanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOFENTANIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H7YQ564XV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Lofentanil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8378 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.